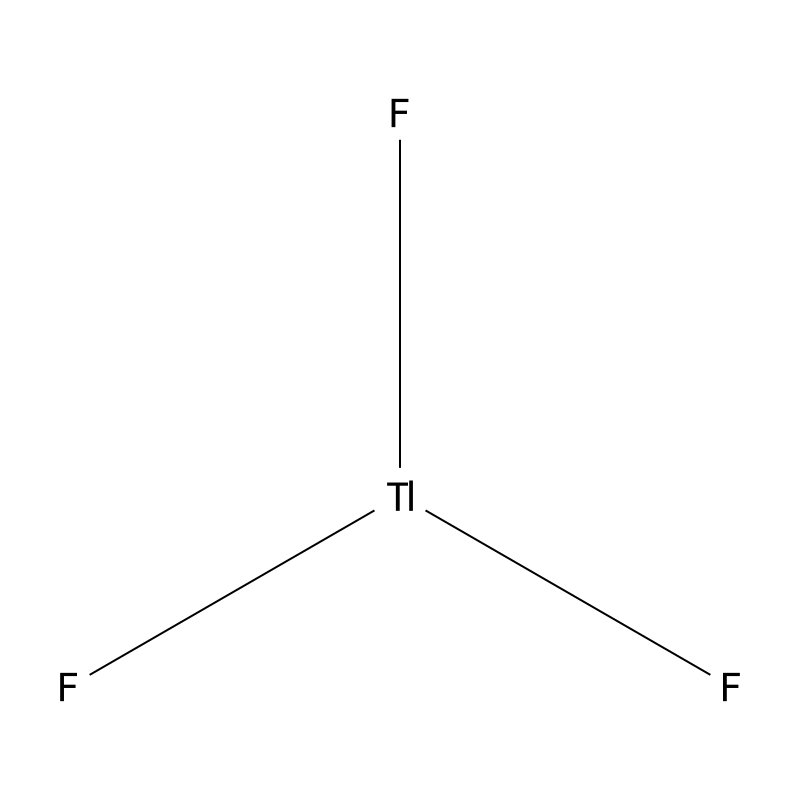

Thallium fluoride (TlF3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thallium fluoride, with the chemical formula TlF, is an inorganic compound consisting of thallium in the +3 oxidation state and fluoride ions. It appears as a white crystalline solid that is highly soluble in water. Thallium fluoride exhibits a distorted rock salt crystal structure due to the presence of the inert pair effect associated with thallium ions. This compound is notable for its unique properties among thallium halides, particularly its high solubility in water compared to other thallium salts, which tend to be less soluble .

Additionally, thallium fluoride can be prepared by reacting thallium(I) carbonate or thallium(I) oxide with hydrofluoric acid:

Thallium fluoride also participates in various

Thallium compounds are known for their toxicity, and thallium fluoride is no exception. Exposure to thallium compounds can lead to serious health effects, including neurological damage and gastrointestinal disturbances. Thallium is not a necessary element for biological systems, and its salts can interfere with cellular processes. Studies have shown that thallium ions can disrupt potassium ion channels, which are critical for nerve function. This disruption can result in symptoms such as peripheral neuropathy and other systemic effects

The primary synthesis methods for thallium fluoride include: These methods highlight the compound's accessibility in laboratory settings and its potential for further chemical manipulation

Thallium fluoride has several applications across different fields: The compound's solubility and reactivity make it valuable for experimental chemistry and materials science . Interaction studies involving thallium fluoride often focus on its behavior in various environments and its reactivity with other chemical species. These studies help understand how thallium fluoride interacts with biological systems, which is crucial for assessing its toxicity and potential therapeutic applications. Research indicates that thallium ions can form complexes with various ligands, influencing their biological availability and toxicity profiles

Thallium fluoride shares similarities with several other halides of thallium and related compounds. Here are some comparable compounds: Thallium fluoride's high solubility distinguishes it from other thallium halides, making it particularly useful in specific applications where solubility is critical

Direct fluorination represents one of the most effective and widely employed methods for thallium fluoride synthesis. This approach involves the direct reaction between elemental thallium or thallium-containing precursors with various fluorinating agents under controlled conditions. The reaction between elemental thallium and fluorine gas proceeds vigorously at room temperature, making it one of the most straightforward synthetic routes [1]. The fundamental reaction follows the stoichiometry: 2 Tl(s) + 3 F₂(g) → 2 TlF₃(s) This reaction occurs spontaneously upon contact between thallium metal and fluorine gas, exhibiting high exothermicity that requires careful temperature control [1]. The reaction proceeds through a direct oxidation mechanism where thallium is oxidized from the zero oxidation state to the +3 oxidation state while fluorine is reduced from 0 to -1. Research has demonstrated that this method consistently yields high-purity thallium trifluoride with minimal side products when conducted under appropriate conditions . The kinetic studies indicate that the reaction rate is primarily dependent on the surface area of thallium metal and the partial pressure of fluorine gas. Optimal results are achieved when finely divided thallium metal is used, as this maximizes the contact surface area and promotes uniform fluorination . Temperature control is crucial during this process, as excessive heating can lead to rapid gas evolution and potential safety hazards. Beyond elemental fluorine, several alternative fluorinating agents have been successfully employed for thallium trifluoride synthesis. Bromine trifluoride emerges as a particularly effective reagent, offering advantages in terms of handling safety and reaction control [3] [4]. The reaction mechanism involves the interaction between thallium-containing precursors and bromine trifluoride according to: Tl₂O₃(s) + 6 BrF₃(l) → 2 TlF₃(s) + 3 Br₂(g) + 3 O₂(g) Bromine trifluoride operates as a powerful fluorinating agent while maintaining greater stability compared to elemental fluorine [3]. The reaction typically requires temperatures in the range of 300-400°C and is conducted under inert atmosphere conditions to prevent unwanted side reactions . This method has demonstrated particular utility when starting from thallium oxide precursors, as the bromine trifluoride effectively breaks the metal-oxygen bonds while introducing fluoride ligands. Sulfur tetrafluoride represents another viable fluorinating agent, particularly advantageous for its milder reaction conditions [5] [6]. The synthetic pathway utilizing sulfur tetrafluoride follows: Tl₂O₃(s) + 3 SF₄(g) → 2 TlF₃(s) + 3 SO₂(g) This approach typically operates at temperatures between 250-350°C, offering better control over reaction kinetics compared to elemental fluorine methods [5]. The lower reaction temperatures help minimize thermal decomposition of the product while maintaining reasonable reaction rates. Additionally, the gaseous byproducts can be easily removed from the reaction mixture, facilitating product purification. The optimization of direct fluorination processes requires careful consideration of multiple reaction parameters. Temperature control emerges as the most critical factor, as it directly influences both reaction rate and product quality . Studies have shown that maintaining temperatures within the optimal range prevents thermal decomposition of thallium trifluoride while ensuring complete conversion of starting materials. Pressure conditions also significantly impact reaction efficiency. While atmospheric pressure reactions are feasible, slightly elevated pressures can enhance fluorine gas dissolution in the reaction medium, improving overall conversion rates . However, excessive pressures may lead to safety concerns and equipment complications. The stoichiometric ratio of reactants requires precise control to maximize yield and minimize unreacted starting materials. Slight excess of fluorinating agents is generally employed to ensure complete conversion, though excessive amounts can lead to waste and complicate purification procedures . Acid-base methodologies provide an alternative synthetic approach that offers excellent control over reaction conditions and product purity. These methods typically involve the reaction between thallium-containing precursors and hydrofluoric acid under carefully controlled aqueous conditions. The reaction between thallium(III) oxide and hydrofluoric acid represents a well-established synthetic methodology for thallium trifluoride preparation [7]. This approach follows the fundamental acid-base reaction: Tl₂O₃(s) + 6 HF(aq) → 2 TlF₃(s) + 3 H₂O(l) This reaction proceeds through a dissolution-precipitation mechanism where thallium oxide first dissolves in the acidic medium, followed by fluoride coordination and subsequent precipitation of thallium trifluoride . The process offers several advantages including mild reaction conditions, good control over particle size, and the ability to produce high-purity products through careful pH management. The reaction kinetics are influenced by several factors including hydrofluoric acid concentration, temperature, and stirring conditions. Optimal results are typically achieved using concentrated hydrofluoric acid solutions (40-70%) at temperatures between 60-80°C . These conditions promote complete dissolution of the oxide precursor while maintaining reasonable reaction rates. While hydrofluoric acid remains the most common acid source, alternative fluoride-containing acids have been investigated for specialized applications. Ammonium hydrogen fluoride (ammonium bifluoride) has shown promise as a safer alternative to pure hydrofluoric acid [8]. The reaction mechanism involves: Tl₂O₃(s) + 6 NH₄HF₂(s) → 2 TlF₃(s) + 6 NH₃(g) + 6 HF(g) + 3 H₂O(g) This approach offers enhanced safety during handling while maintaining similar product quality. The solid-state nature of ammonium bifluoride reduces vapor exposure risks compared to liquid hydrofluoric acid [8]. However, the reaction typically requires elevated temperatures (150-200°C) to drive the decomposition of ammonium bifluoride and promote fluoride transfer. The acid-base synthesis of thallium trifluoride proceeds through a multi-step mechanism involving initial oxide dissolution, hydrolysis reactions, and fluoride coordination. The first step involves the attack of hydrofluoric acid on the thallium-oxygen bonds: Tl₂O₃ + H⁺ → Tl³⁺ + H₂O Subsequently, fluoride ions coordinate to the dissolved thallium(III) centers: Tl³⁺ + 3 F⁻ → TlF₃ The overall reaction rate is typically controlled by the dissolution step, which depends on the surface area of the oxide precursor and the concentration of hydrofluoric acid . Kinetic studies have revealed that the reaction follows first-order kinetics with respect to thallium oxide concentration and exhibits a strong temperature dependence with activation energies typically in the range of 45-65 kJ/mol. The pH of the reaction medium plays a crucial role in determining product morphology and purity. Maintaining slightly acidic conditions (pH 2-4) promotes the formation of well-crystallized thallium trifluoride while preventing the formation of hydroxyfluoride complexes [9]. Careful control of pH throughout the reaction ensures consistent product quality and minimizes impurity incorporation. Hydrothermal and solvothermal methodologies represent advanced synthetic approaches that utilize elevated temperature and pressure conditions in aqueous or non-aqueous solvents to promote thallium trifluoride formation. These methods offer unique advantages in terms of product crystallinity and morphological control. Hydrothermal synthesis involves conducting reactions in aqueous solutions at temperatures above 100°C under autogenous pressure conditions [10] [11]. For thallium trifluoride synthesis, hydrothermal methods typically employ thallium-containing precursors dissolved in aqueous hydrofluoric acid solutions within sealed pressure vessels. The hydrothermal environment provides several advantages including enhanced solubility of reactants, improved mass transfer, and the ability to control crystal growth kinetics through temperature and pressure manipulation [10]. Research has demonstrated that hydrothermal conditions can produce thallium trifluoride crystals with superior morphological uniformity compared to conventional synthetic methods. Typical hydrothermal synthesis conditions involve temperatures between 120-200°C with reaction times ranging from 6-72 hours [10]. The extended reaction times allow for equilibrium establishment and promote the formation of thermodynamically stable crystal phases. Pressure conditions are typically autogenous, generated by the vapor pressure of the aqueous solution at the reaction temperature. Solvothermal synthesis extends hydrothermal principles to non-aqueous solvent systems, offering additional control over reaction environments and product properties [11]. For thallium trifluoride synthesis, solvothermal approaches have employed various polar organic solvents including alcohols, amides, and fluorinated solvents. The selection of appropriate solvents is crucial for successful solvothermal synthesis. Solvents must demonstrate thermal stability under reaction conditions while providing adequate solvation of thallium precursors and fluoride sources [11]. Additionally, the solvent should not compete with fluoride ligands for thallium coordination sites. Research has shown that solvothermal methods can produce thallium trifluoride nanoparticles with controlled size distributions and unique morphologies [11]. The reduced dielectric constant of organic solvents compared to water can influence crystal nucleation and growth processes, leading to distinct particle characteristics. The optimization of hydrothermal and solvothermal processes requires careful consideration of multiple interdependent variables. Temperature control is particularly critical, as it influences both thermodynamic equilibria and kinetic processes [10]. Higher temperatures generally promote faster reaction rates but may also lead to undesired side reactions or thermal decomposition. Pressure conditions, while often autogenous, can be externally controlled to influence reaction outcomes. Elevated pressures can enhance reactant solubility and promote denser crystal packing, while reduced pressures may favor the formation of specific crystal morphologies [10]. The choice of thallium precursors significantly impacts synthesis outcomes. Soluble thallium salts such as thallium(III) nitrate or thallium(III) acetate are commonly employed due to their ready dissolution in hydrothermal media [10]. The precursor selection also influences the pH of the reaction medium, which in turn affects fluoride speciation and crystal growth processes. The purification of thallium trifluoride and optimization of synthetic yields represent critical aspects of successful preparation methodologies. Various purification techniques have been developed to remove impurities and enhance product quality while maximizing overall process efficiency. Vacuum sublimation emerges as one of the most effective purification techniques for thallium trifluoride, offering the ability to separate the desired product from less volatile impurities [12] [13]. This method exploits the vapor pressure differences between thallium trifluoride and potential contaminants under reduced pressure conditions. The sublimation process typically operates at temperatures between 400-500°C under vacuum conditions of less than 1 mmHg [12]. Under these conditions, thallium trifluoride sublimes while leaving behind metallic impurities, oxide residues, and other non-volatile contaminants. The sublimate can be collected on cooled surfaces, yielding high-purity material with purities exceeding 99% [12]. The design of sublimation apparatus is crucial for achieving optimal purification efficiency. Modern sublimation systems employ axisymmetric geometries with low-angle conical collectors to maximize product recovery [12]. Temperature gradient control between the sublimation zone and collection surfaces ensures efficient vapor transport while preventing premature condensation. Kinetic studies of thallium trifluoride sublimation have revealed that the process follows first-order kinetics with respect to surface area [13]. The sublimation rate increases exponentially with temperature, following Arrhenius behavior with activation energies typically around 180-220 kJ/mol. These findings enable precise control over sublimation conditions to optimize both purity and yield. Recrystallization provides an alternative purification method that can effectively remove soluble impurities while maintaining good product yields [14] [15]. For thallium trifluoride, recrystallization is typically conducted using aqueous hydrofluoric acid solutions as the solvent system. The recrystallization process involves dissolving crude thallium trifluoride in hot, concentrated hydrofluoric acid followed by controlled cooling to promote crystal formation [14]. The temperature-dependent solubility of thallium trifluoride in hydrofluoric acid enables effective separation from impurities that exhibit different solubility profiles. Optimal recrystallization conditions typically involve dissolution temperatures between 80-120°C followed by slow cooling to room temperature over periods of 2-6 hours [14]. The cooling rate significantly influences crystal quality and size distribution, with slower cooling generally producing larger, more well-formed crystals. Solvent selection plays a crucial role in recrystallization efficiency. While hydrofluoric acid serves as the primary solvent, the addition of small amounts of water can modify solubility characteristics and improve impurity rejection [15]. However, excessive water content may lead to hydrolysis reactions and reduced product purity. Thermal treatment strategies can enhance product purity by promoting the decomposition of thermally unstable impurities while preserving thallium trifluoride integrity [16]. However, careful temperature control is essential to prevent decomposition of the desired product. Thallium trifluoride exhibits thermal stability up to approximately 550°C, above which it decomposes according to: 2 TlF₃(s) → 2 TlF(s) + F₂(g) This decomposition represents the upper temperature limit for thermal purification processes [17] [16]. Within the stable temperature range, controlled heating can remove volatile impurities, residual solvents, and adsorbed moisture. Thermal treatment protocols typically involve gradual heating under controlled atmosphere conditions. Inert gas purging helps remove volatile impurities while preventing oxidation reactions [16]. The heating rate should be carefully controlled to allow sufficient time for impurity removal while minimizing thermal stress on the crystal structure. Maximizing synthetic yields requires optimization of multiple process parameters including reaction stoichiometry, temperature profiles, and reaction time [18]. Comprehensive optimization studies have identified several key factors that significantly influence overall yield. Stoichiometric control represents a fundamental aspect of yield optimization. While slight excess of fluorinating agents is generally beneficial for ensuring complete conversion, excessive amounts can lead to material waste and complicate purification procedures . Optimal stoichiometric ratios typically involve 5-10% excess of fluoride sources relative to thallium content. Temperature optimization involves balancing reaction kinetics against thermal decomposition processes. While higher temperatures promote faster reaction rates, they may also lead to product decomposition or side reactions [19]. Systematic temperature studies have identified optimal temperature ranges for each synthetic methodology, typically resulting in yields exceeding 85-90%. Reaction time optimization requires consideration of both conversion kinetics and potential degradation processes . Extended reaction times may improve conversion but can also lead to crystal growth or agglomeration that complicates purification. Optimal reaction times are typically determined through kinetic studies and vary depending on the specific synthetic methodology employed. Process monitoring and control systems can significantly enhance yield optimization by enabling real-time adjustment of reaction parameters [18]. Modern synthetic protocols increasingly employ automated control systems that monitor temperature, pressure, and composition variables while making corresponding adjustments to maintain optimal conditions. Thallium fluoride (TlF₃) crystallizes in the orthorhombic crystal system with the space group Pnma (No. 62) [1] [2] [3]. This space group assignment places thallium fluoride within the same structural family as several other important trifluorides, establishing it as a member of the well-characterized orthorhombic fluoride structure type [4] [5]. Crystallographic studies have confirmed that thallium fluoride adopts the Pearson symbol oP16, indicating an orthorhombic primitive lattice with 16 atoms per unit cell [3]. This structural arrangement is consistent with the formula TlF₃ and accommodates the specific coordination requirements of the trivalent thallium center [1] [2]. The orthorhombic unit cell parameters for thallium fluoride have been reported in various crystallographic databases, though precise lattice constants require careful experimental determination using powder diffraction or single-crystal methods [3] [5]. The structure exhibits the characteristic features of the orthorhombic system, with three mutually perpendicular axes of different lengths (a ≠ b ≠ c) and all angles equal to 90° [7]. The coordination environment of thallium(III) centers in thallium fluoride represents a distinctive feature of its crystal structure. Literature reports indicate that thallium centers exhibit either eight-coordinate or nine-coordinate geometry, with the specific coordination number being a subject of ongoing crystallographic investigation [1] [2] [8] [4]. The predominant coordination geometry described for thallium(III) in TlF₃ is the tricapped trigonal prismatic arrangement, which corresponds to nine-coordinate geometry [8] [4]. In this arrangement, nine fluoride ions surround each thallium center, with three fluoride ions capping the rectangular faces of a trigonal prism formed by six other fluoride ions [6] [4]. This geometry is characteristic of larger trivalent cations and provides optimal electrostatic stabilization while minimizing repulsive interactions [1]. Alternative descriptions in the literature suggest bicapped trigonal prismatic coordination, corresponding to eight-coordinate geometry [1]. This variation may reflect different analytical approaches to defining the primary coordination sphere or could indicate structural flexibility within the thallium fluoride lattice [2]. The distinction between eight and nine coordination often depends on the specific bond distance criteria used to define the coordination sphere [8]. The coordination geometry of thallium(III) centers directly influences the overall crystal structure and physical properties of thallium fluoride. The high coordination number reflects the large ionic radius of thallium(III) and the small size of fluoride ions, which allows for the accommodation of multiple fluoride ligands around each metal center [1] [4]. This coordination environment is crucial for understanding the structural relationships with other trifluorides and the solid-state chemistry of thallium compounds [2]. Bond distance analysis reveals that thallium-fluoride distances in TlF₃ are variable, reflecting the asymmetric nature of the coordination environment [8]. The range of Tl-F bond distances provides insight into the electronic structure and bonding characteristics of the compound, with shorter distances indicating stronger ionic interactions [1]. Thallium fluoride exhibits remarkable structural similarities with bismuth trifluoride (BiF₃) and yttrium trifluoride (YF₃), establishing these compounds as an important group of isostructural trifluorides [1] [2] [6] [4]. This structural relationship provides valuable insights into the factors governing trifluoride crystal chemistry and the coordination preferences of trivalent metal centers. Structural Relationship with BiF₃: Thallium fluoride adopts the same structure as bismuth trifluoride, specifically the β-BiF₃ polymorph [1] [2] [6]. Bismuth trifluoride exists in two main structural forms: α-BiF₃ with cubic symmetry (space group Fm-3m) and β-BiF₃ with orthorhombic symmetry (space group Pnma) [6]. The β-BiF₃ structure features bismuth centers in nine-coordinate tricapped trigonal prismatic geometry, identical to the coordination environment observed in thallium fluoride [6] [4]. The isostructural relationship between TlF₃ and β-BiF₃ reflects the similar ionic radii and coordination preferences of thallium(III) and bismuth(III) centers [1] [6]. Both cations prefer high coordination numbers due to their relatively large size and the favorable electrostatic interactions with multiple fluoride ligands [4]. This structural similarity extends to similar thermal stability patterns and physical properties [2]. Comparison with YF₃: Yttrium trifluoride represents the prototype structure for this family of orthorhombic trifluorides [6] [9] [4]. YF₃ crystallizes in the same Pnma space group as thallium fluoride and features yttrium centers in nine-coordinate tricapped trigonal prismatic geometry [9] [10] [4]. The YF₃ structure type is widely adopted by lanthanide and actinide trifluorides, making it one of the most important structural motifs in fluoride chemistry [6]. Despite the structural similarities, important differences exist between TlF₃ and YF₃. The yttrium-fluoride bond distances in YF₃ (approximately 2.2-2.5 Å) are generally shorter than the corresponding thallium-fluoride distances due to the smaller ionic radius of yttrium(III) compared to thallium(III) [9] [10]. Additionally, YF₃ exhibits significantly higher thermal stability, with a melting point of 1387°C compared to the decomposition temperature of 550°C for TlF₃ [9]. Coordination Number Variations: While YF₃ consistently exhibits nine-coordinate yttrium centers, both TlF₃ and BiF₃ show some variation in reported coordination numbers [6] [4]. This variation may reflect the larger size and greater structural flexibility of thallium and bismuth compared to yttrium, allowing for minor distortions in the coordination environment [1] [8]. Thermal and Chemical Stability Patterns: The comparative study reveals distinct thermal stability trends within this isostructural series. YF₃ shows the highest thermal stability (melting point 1387°C), followed by BiF₃ (melting point 649°C), while TlF₃ exhibits the lowest stability with decomposition at 550°C [9] [4]. This trend correlates with the electronegativity and stability of the trivalent oxidation state for each metal center [1]. The structural relationships between TlF₃, BiF₃, and YF₃ provide fundamental insights into the crystal chemistry of metal trifluorides and demonstrate how ionic size, coordination preferences, and electronic structure influence solid-state structures. These comparative studies are essential for understanding the broader principles governing fluoride crystal chemistry and for predicting the properties of related compounds [6] [4].

Compound Name Chemical Formula Oxidation State Solubility in Water Unique Features Thallium(I) Fluoride TlF +1 High Very soluble; forms orthorhombic crystals Thallium(III) Fluoride TlF +3 Moderate Used in semiconductor applications Thallium(I) Chloride TlCl +1 Low Less soluble; forms white precipitate Thallium(III) Chloride TlCl +3 Low Forms complexes with ligands Thallium(I) Bromide TlBr +1 Low Less soluble; used in organic synthesis Elemental Fluorine Reactions

Alternative Fluorinating Agents

Reaction Optimization Parameters

Acid-Base Reactions with Thallium(III) Oxide

Hydrofluoric Acid Synthesis Routes

Alternative Acid Sources

Reaction Mechanism and Kinetics

Hydrothermal and Solvothermal Synthesis

Hydrothermal Synthesis Principles

Solvothermal Methodologies

Process Optimization and Control

Purification Techniques and Yield Optimization

Vacuum Sublimation Methods

Recrystallization Approaches

Thermal Treatment and Decomposition Control

Yield Optimization Strategies

The Pnma space group belongs to the orthorhombic crystal system and is characterized by specific symmetry elements that define the arrangement of atoms within the unit cell [3]. This space group is particularly significant in fluoride chemistry as it represents a common structural motif adopted by numerous metal trifluorides [6] [4]. The space group features mirror planes perpendicular to the crystallographic axes and includes specific systematic absences that are diagnostic for this particular symmetry [7].Coordination Geometry of Tl³⁺ Centers

Comparative Structural Studies with BiF₃ and YF₃

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types